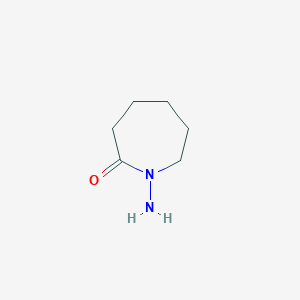
Aziridin-1-yl(pyrazin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridin-1-yl(pyrazin-2-yl)methanone is a heterocyclic organic compound that features both aziridine and pyrazine rings Aziridine is a three-membered nitrogen-containing ring, while pyrazine is a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aziridin-1-yl(pyrazin-2-yl)methanone typically involves the reaction of aziridine with pyrazine derivatives. One common method is the nucleophilic substitution reaction where aziridine reacts with a pyrazine derivative containing a suitable leaving group. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be used to enhance the reaction rate and selectivity. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxaziridine derivatives.
Reduction: Reduction of this compound can yield amine derivatives, which are useful intermediates in organic synthesis.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted aziridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products:
Oxidation: Oxaziridine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aziridines with various functional groups.
Aplicaciones Científicas De Investigación
Aziridin-1-yl(pyrazin-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Mecanismo De Acción
The mechanism of action of aziridin-1-yl(pyrazin-2-yl)methanone involves its interaction with biological macromolecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The pyrazine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Aziridine: A three-membered nitrogen-containing ring, similar to the aziridine moiety in aziridin-1-yl(pyrazin-2-yl)methanone.
Pyrazine: A six-membered ring with two nitrogen atoms, similar to the pyrazine moiety in the compound.
Oxaziridine: An oxidized form of aziridine, which can be derived from this compound.
Uniqueness: this compound is unique due to the combination of aziridine and pyrazine rings in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
73058-38-5 |
|---|---|
Fórmula molecular |
C7H7N3O |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
aziridin-1-yl(pyrazin-2-yl)methanone |
InChI |
InChI=1S/C7H7N3O/c11-7(10-3-4-10)6-5-8-1-2-9-6/h1-2,5H,3-4H2 |
Clave InChI |
GZPJCIFUCHNUNY-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


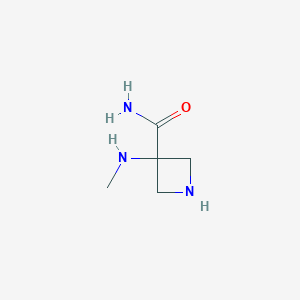
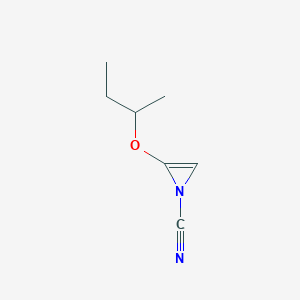

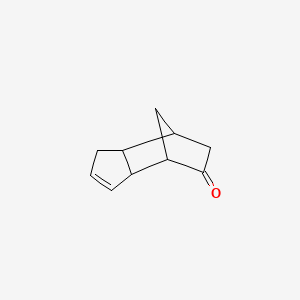
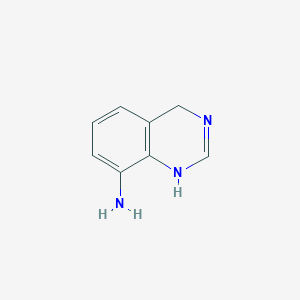
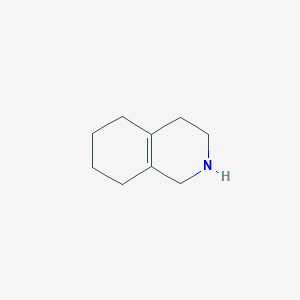
![2-Hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11923584.png)

![(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol](/img/structure/B11923601.png)

![1H-Pyrazolo[4,3-c]pyridine-6-carbaldehyde](/img/structure/B11923608.png)

![2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11923622.png)
